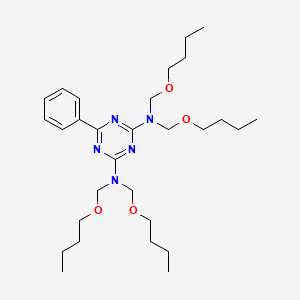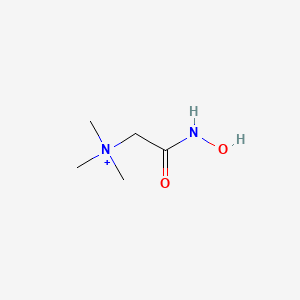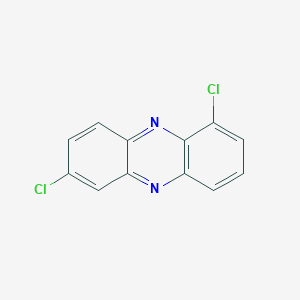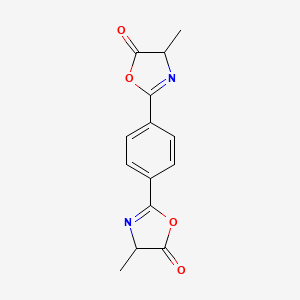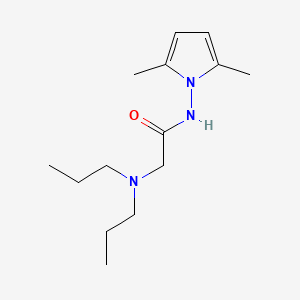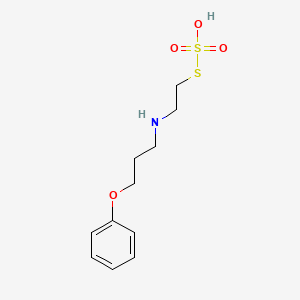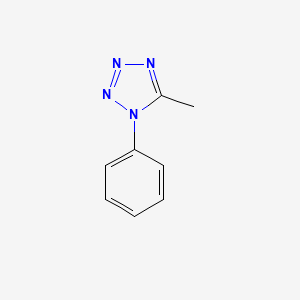
2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a benzothiazole ring system substituted with a methoxyphenyl group and a methyl group, with an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde to form the intermediate 2-(4-methoxyphenyl)benzothiazole. This intermediate is then methylated using methyl iodide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)benzothiazole: Lacks the methyl and iodide groups but shares the core structure.
3-Methylbenzothiazolium iodide: Similar structure but without the methoxyphenyl group.
Uniqueness
2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. The iodide counterion also plays a role in its reactivity and solubility.
Eigenschaften
CAS-Nummer |
21223-49-4 |
|---|---|
Molekularformel |
C15H14INOS |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C15H14NOS.HI/c1-16-13-5-3-4-6-14(13)18-15(16)11-7-9-12(17-2)10-8-11;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SNWILRVRRRQKTD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(C=C3)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


